5-Bromo-2-methylthiazole-4-carboxamide

Physicochemical Property Distillation Purification

5-Bromo-2-methylthiazole-4-carboxamide (CAS 936477-33-7) is a heterocyclic building block belonging to the thiazole-4-carboxamide class, characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxamide at the 4-position of the thiazole ring. It serves primarily as a key intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom provides a reactive handle for cross-coupling and nucleophilic substitution, while the carboxamide group enables further derivatization or hydrogen-bonding interactions.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 936477-33-7
Cat. No. B8744393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylthiazole-4-carboxamide
CAS936477-33-7
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)Br)C(=O)N
InChIInChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9)
InChIKeyUPQNKRQSDHWFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylthiazole-4-carboxamide (CAS 936477-33-7): Core Physicochemical and Synthetic Profile for Procurement Decisions


5-Bromo-2-methylthiazole-4-carboxamide (CAS 936477-33-7) is a heterocyclic building block belonging to the thiazole-4-carboxamide class, characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxamide at the 4-position of the thiazole ring . It serves primarily as a key intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom provides a reactive handle for cross-coupling and nucleophilic substitution, while the carboxamide group enables further derivatization or hydrogen-bonding interactions [1]. The compound has a molecular formula of C₅H₅BrN₂OS and a molecular weight of 221.08 g/mol, with a catalog purity typically ≥98% .

Why 5-Bromo-2-methylthiazole-4-carboxamide Cannot Be Replaced by Other Bromo-Methyl-Thiazole-Carboxamide Isomers


Despite sharing an identical molecular formula (C₅H₅BrN₂OS) and molecular weight (221.08 g/mol) with positional isomers such as 5-bromo-4-methylthiazole-2-carboxamide (CAS 859480-77-6) and 2-bromo-4-methylthiazole-5-carboxamide (CAS 1254694-56-8), the specific 5-bromo-2-methyl-4-carboxamide substitution pattern dictates substantially different electronic distribution, hydrogen-bonding geometry, and steric accessibility . These differences manifest in divergent predicted physicochemical properties—including a boiling point shift of >130 °C and a density difference of ~0.09 g/cm³ relative to the 2-carboxamide isomer —and, critically, distinct regiochemical reactivity in downstream transformations such as palladium-catalyzed cross-couplings, where the bromine position determines coupling site and efficiency [1].

Head-to-Head Physicochemical and Reactivity Comparison: 5-Bromo-2-methylthiazole-4-carboxamide vs. Closest Analogs


Predicted Boiling Point: 4-Carboxamide Isomer Shows Lower Boiling Point Than 2-Carboxamide Isomer

The predicted boiling point of 5-bromo-2-methylthiazole-4-carboxamide (343.0 ± 27.0 °C) is approximately 137 °C lower than that of its positional isomer 5-bromo-4-methylthiazole-2-carboxamide (480.15 °C, predicted) . This difference indicates that the 4-carboxamide regioisomer requires less energy for vaporization, potentially simplifying purification by distillation or sublimation relative to the 2-carboxamide analog.

Physicochemical Property Distillation Purification

Predicted Density: 4-Carboxamide Isomer is Denser Than 2-Carboxamide Isomer

The predicted density of 5-bromo-2-methylthiazole-4-carboxamide (1.792 ± 0.06 g/cm³) is approximately 0.09 g/cm³ higher than that of 5-bromo-4-methylthiazole-2-carboxamide (1.702 g/cm³) . This difference reflects the different molecular packing influenced by the position of the carboxamide group.

Density Formulation Crystallization

Regiochemical Reactivity: Bromine at 5-Position Enables Distinct Cross-Coupling Regioselectivity

The bromine atom at the 5-position of the thiazole ring in 5-bromo-2-methylthiazole-4-carboxamide is situated adjacent to the sulfur atom and para to the ring nitrogen, a regiochemical environment distinct from the 5-position in the 2-carboxamide isomer (where bromine is adjacent to the ring nitrogen) . In palladium-catalyzed cross-coupling reactions, the oxidative addition rate and site-selectivity are modulated by the electronic environment around the C–Br bond; the 5-bromo-2-methyl-4-carboxamide isomer presents a different electronic bias compared to its 2-carboxamide counterpart, which can be exploited for selective sequential functionalization in complex molecule synthesis [1].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Application Scenarios for 5-Bromo-2-methylthiazole-4-carboxamide Based on Differential Evidence


Building Block for Kinase Inhibitor and GPCR Modulator Libraries

The 5-bromo-2-methylthiazole-4-carboxamide scaffold is deployed in parallel medicinal chemistry to generate focused libraries targeting ATP-binding pockets or allosteric sites, where the 4-carboxamide can mimic adenine or engage in key hydrogen bonds, and the 5-bromine serves as a diversification point via Suzuki-Miyaura coupling [1]. Its distinct regiochemistry relative to the 2-carboxamide isomer ensures that the vector of the aryl/heteroaryl group introduced at the 5-position differs, potentially accessing different subpockets within the target protein.

Agrochemical Intermediate for Fungicide and Insecticide Lead Optimization

Thiazole-4-carboxamide derivatives are established pharmacophores in fungicide discovery (e.g., thifluzamide analogs). The 5-bromo substituent in this compound allows late-stage introduction of hydrophobic or heteroaromatic groups to tune lipophilicity and target binding, as described in patent literature for agrochemical thiazole carboxamides [2]. The physical property differentiation (lower boiling point, higher density) may also influence formulation behavior in early-stage development.

Chemical Biology Probe Synthesis via Sequential Functionalization

The orthogonal reactivity of the 5-bromine (for cross-coupling) and the 4-carboxamide (for amidation or reduction) enables sequential derivatization to create bifunctional probes. The predicted lower boiling point of this isomer compared to the 2-carboxamide analog suggests easier removal of volatile byproducts or excess reagents, improving the purity profile of the final probe molecule.

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